

Fenpyrazamine Cross-Resistance Profile with Non-SBI Fungicides: A Comparative Guide

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Compound of Interest

Compound Name: **Fenpyrazamine**

Cat. No.: **B1672532**

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This guide provides an objective comparison of the cross-resistance profile of **fenpyrazamine** with various non-succinate dehydrogenase inhibitor (non-SBI) fungicides, supported by experimental data. **Fenpyrazamine** is a novel fungicide with an aminopyrazolinone structure that targets the 3-keto reductase in the ergosterol biosynthesis pathway.^[1] Understanding its cross-resistance profile is crucial for effective and sustainable disease management strategies, particularly in environments where resistance to other fungicide classes has developed.

Quantitative Data Summary

A key study evaluated the cross-resistance between **fenpyrazamine** and five distinct groups of fungicides with different modes of action. The results, summarized in the table below, indicate a lack of cross-resistance, with resistance factors for all tested resistant isolates being approximately 1.0.^[1] This suggests that **fenpyrazamine** can be an effective tool for controlling pathogens that have developed resistance to these other fungicide classes.

Additionally, field observations in Spain have reported cross-resistance between **fenpyrazamine** and fenhexamid in *Botrytis cinerea* isolates from strawberry fields.^[2] This is an important consideration for resistance management in regions where fenhexamid has been used extensively.

Table 1: Cross-Resistance between **Fenpyrazamine** and Other Fungicides^[1]

Fungicide Class	Resistant Phenotype	Resistance Factor (RF)c
Benzimidazole	Benzimidazole resistant	1.1
Dicarboximide	Dicarboximide resistant	0.67
Quinone outside Inhibitor (QoI)a	QoI resistant	1.1
Succinate Dehydrogenase Inhibitor (SDHI)b	SDHI resistant	1.0
Fluazinam	Fluazinam resistant	0.67

a Quinone outside Inhibitors b Succinate dehydrogenase inhibitors c RF = EC50 value of tested isolate / EC50 value of sensitive isolate

Furthermore, studies on multidrug-resistant (MDR) *B. cinerea* isolates, which overexpress transporter genes, have shown that **fenpyrazamine**'s antifungal activity is not significantly affected.^[1] The resistance factors for MDR1 and MDR2 isolates to **fenpyrazamine** were found to be 1.8, indicating a low risk of cross-resistance due to these specific MDR mechanisms.^[1]

Experimental Protocols

The primary method for determining cross-resistance in the cited studies was through in vitro plate tests. A detailed methodology is provided below.

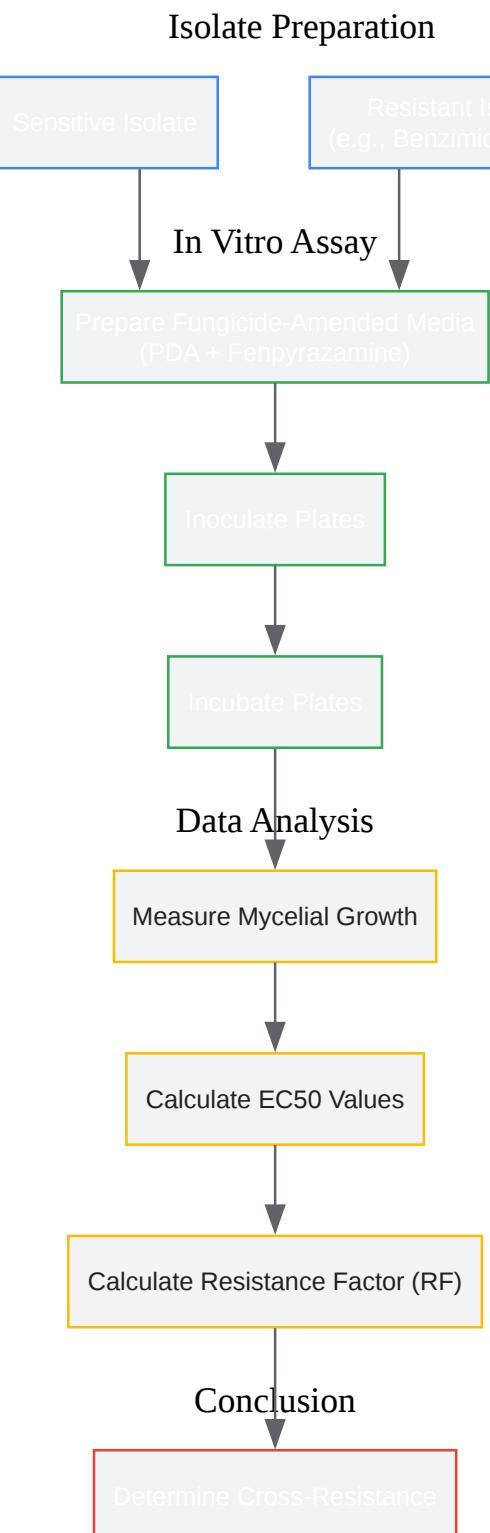
In Vitro Fungicide Sensitivity Assay (Plate Test)

- **Fungal Isolates:** A panel of fungal isolates is used, including a sensitive (wild-type) isolate and isolates with known resistance to various fungicide classes.
- **Culture Medium:** Potato Dextrose Agar (PDA) is prepared and amended with a range of concentrations of the technical grade fungicide being tested (e.g., **fenpyrazamine**). For **fenpyrazamine**, it is first dissolved in dimethyl sulfoxide (DMSO).
- **Inoculation:** Mycelial plugs from the margin of actively growing fungal cultures are placed on the center of the fungicide-amended PDA plates.

- Incubation: The plates are incubated at a controlled temperature (e.g., 18-20°C) for a specified period.
- Data Collection: The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated. The percentage of mycelial growth inhibition is determined relative to the growth on a fungicide-free control plate.
- EC50 Determination: The half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits mycelial growth by 50%, is calculated for each isolate and fungicide combination using probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
- Resistance Factor (RF) Calculation: The RF is calculated by dividing the EC50 value of a resistant isolate by the EC50 value of the sensitive isolate. An RF value close to 1.0 indicates no cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing fungicide cross-resistance as described in the experimental protocols.

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Caption: Workflow for Fungicide Cross-Resistance Assessment.

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References

- 1. Development of the novel fungicide fenpyrazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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